1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-1-2-8-9(3-7)17-11(13-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMZYXSEVGWMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, which play a crucial role in the inflammatory response.
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities
Dosage Effects in Animal Models
There is currently no available data on how the effects of 1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid vary with different dosages in animal models. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Biological Activity
1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article presents a detailed overview of its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of 1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves several steps, typically starting from 6-chloro-1,3-benzothiazole. A common method includes the reaction of this benzothiazole derivative with azetidine and subsequent carboxylation. The following table summarizes key synthetic pathways:
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 6-Chloro-1,3-benzothiazole + Azetidine | Reflux in solvent | Intermediate compound |
| 2 | Intermediate + CO2 (or carboxylic acid) | High pressure | 1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |
Antimicrobial Activity
Research has shown that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of benzothiazole can inhibit various bacterial strains and fungi. In particular, 1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has been evaluated for its activity against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
The minimal inhibitory concentration (MIC) values were found to range between 12.5 to 100 μg/mL, indicating moderate to good activity against these pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro assays against various cancer cell lines revealed that it exhibits moderate to high cytotoxicity. The presence of electronegative groups in the structure enhances its interaction with biological targets, leading to increased anticancer activity. The following table summarizes the anticancer activity observed:
| Cell Line | IC50 (μM) |
|---|---|
| Human Colon Adenocarcinoma | 25 |
| Human Lung Adenocarcinoma | 30 |
| Breast Cancer | 20 |
These results suggest that the compound could serve as a lead in developing new anticancer agents .
Anti-inflammatory and Other Activities
Additional studies have indicated that compounds similar to 1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid possess anti-inflammatory properties. They have been shown to reduce inflammation markers in various models, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the therapeutic applications of benzothiazole derivatives:
- Case Study on Antimicrobial Efficacy : A study involving a series of benzothiazole derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria. The compound was part of a larger screening program that identified potential candidates for further development.
- Case Study on Anticancer Activity : In a controlled study on human cancer cell lines, the compound exhibited significant growth inhibition compared to standard treatments, prompting further investigation into its mechanism of action.
Scientific Research Applications
Structure
The compound features a benzothiazole moiety which is known for its diverse biological activities. The presence of the azetidine ring adds to its structural complexity and potential reactivity.
General Synthesis Procedure
- Reagents : 6-Chloro-1,3-benzothiazole, azetidine derivatives, carboxylic acids.
- Conditions : Reflux in a suitable solvent (e.g., chloroform or ethanol) with appropriate bases (e.g., potassium carbonate).
- Purification : The crude product is purified through recrystallization techniques.
Antidiabetic Activity
Research indicates that derivatives of benzothiazole, including 1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, have shown promising antidiabetic effects. In studies using animal models, compounds similar to this have demonstrated significant reductions in blood glucose levels comparable to established antidiabetic drugs like glibenclamide .
Anti-inflammatory Properties
Similar compounds have been documented to inhibit cyclooxygenase enzymes, leading to reduced prostaglandin biosynthesis. This inhibition correlates with anti-inflammatory and analgesic effects observed in various experimental models .
Antimicrobial Activity
The benzothiazole structure has been associated with antimicrobial properties. Compounds containing this moiety have shown effectiveness against various bacterial strains and fungi in vitro. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Antidiabetic Evaluation
In a controlled study involving diabetic rats treated with 1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid:
- Dosage : Administered at varying dosages (10 mg/kg to 50 mg/kg).
- Results : Significant reduction in fasting blood glucose levels was observed after treatment compared to control groups.
Case Study 2: Anti-inflammatory Assessment
A study evaluated the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model:
- Dosage : Administered at doses of 25 mg/kg and 50 mg/kg.
- Results : The compound showed a dose-dependent reduction in paw swelling compared to control treatments.
Applications in Drug Development
The unique properties of 1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid suggest potential applications in:
- Antidiabetic medications : As a lead compound for developing new antidiabetic agents.
- Anti-inflammatory drugs : For conditions such as arthritis or chronic inflammation.
- Antimicrobial formulations : Targeting resistant bacterial strains.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
The 6-position of the benzothiazole ring is critical for modulating electronic and steric properties. Key analogs include:
- Electronic Effects : The chloro group (electron-withdrawing) lowers the pKa of the carboxylic acid compared to the methyl analog (electron-donating), enhancing acidity and solubility in polar solvents.
- Biological Implications : Sulfonyl groups (e.g., SO₂CH₃ in ) may improve metabolic stability or binding affinity to targets like kinases, as seen in related benzothiazole derivatives .
Modifications on the Azetidine Ring
Azetidine modifications influence conformational flexibility and pharmacokinetics:
- Fluorination : Fluorine substitution (e.g., in PharmaBlock compounds, ) increases membrane permeability and resistance to oxidative metabolism.
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances water solubility but may limit blood-brain barrier penetration compared to ester prodrugs .
Pharmacological Potential
Though direct data for the target compound is absent, structurally related benzothiazoles in patents () exhibit activity in kinase inhibition and enzyme modulation. The azetidine-carboxylic acid moiety may mimic natural amino acids (e.g., proline), enabling interactions with biological targets. For example:
- Methylsulfonyl analog (): Potential protease inhibition due to strong electron-withdrawing effects.
- Chloro vs. Methyl analogs : The chloro derivative’s higher acidity may favor binding to cationic residues in enzyme active sites.
Preparation Methods
The initial step involves synthesizing the benzothiazole derivative, which serves as the key scaffold for subsequent modifications. According to a study published in PMC (reference), 2-amino-6-chlorobenzothiazole is prepared via refluxing with hydrazine hydrate in ethylene glycol:
- Reactants: 2-Amino-6-chlorobenzothiazole (5.52 g, 0.03 mol) and hydrazine hydrate (85%) (0.12 mol)
- Solvent: Ethylene glycol
- Conditions: Reflux at 333 K for 4 hours
- Product: Crystallized from ethanol, characterized by melting point 470–472 K
This process yields the chlorinated benzothiazole derivative, which is crucial for further functionalization.
Purification and Characterization
The final compounds are purified using techniques such as recrystallization from ethanol or dichloromethane/ethanol mixtures, as demonstrated in the synthesis of related benzothiazole derivatives. Structural confirmation is achieved through spectroscopic methods, including NMR, IR, and mass spectrometry, ensuring the integrity of the azetidine and benzothiazole functionalities.
Data Summary Table
| Step | Reaction | Reagents & Conditions | Product | Analytical Notes |
|---|---|---|---|---|
| 1 | Synthesis of benzothiazole core | Reflux 2-amino-6-chlorobenzothiazole with hydrazine hydrate in ethylene glycol | 2-Amino-6-chlorobenzothiazole | Melting point 470–472 K, characterized by NMR, IR |
| 2 | Functionalization at 2-position | Reaction with isocyanates, acyl chlorides, or malonic acid derivatives | Benzothiazole derivatives | Confirmed via NMR and MS |
| 3 | Coupling with azetidine-3-carboxylic acid | Activation of acid (EDC/DCC), amide bond formation | 1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | Purified by recrystallization, characterized by NMR, IR, MS |
Research Findings and Notes
- The synthesis of benzothiazole derivatives is well-established, with multiple reports detailing methods involving reflux, cyclization, and coupling reactions.
- The key challenge in preparing the target compound lies in the selective functionalization at the 2-position of benzothiazole and subsequent coupling with the azetidine-3-carboxylic acid.
- Reactions are typically performed under mild conditions to preserve the integrity of sensitive functional groups, with purification strategies tailored to achieve high purity.
- Structural confirmation through spectroscopic techniques ensures the correct formation of the compound.
Q & A
Q. What are the standard synthetic routes for 1-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid?
The synthesis typically involves coupling 6-chloro-1,3-benzothiazol-2-amine with azetidine-3-carboxylic acid derivatives. A validated approach (based on analogous compounds) includes:
- Step 1 : Preparation of 6-chloro-1,3-benzothiazol-2-yl-thiosemicarbazide via reaction of 6-chloro-2-aminobenzothiazole with CS₂ and hydrazine in ethanol .
- Step 2 : Cyclization with azetidine-3-carboxylic acid precursors using reagents like phosphorus oxychloride or acetic acid under reflux (3–5 hours) .
- Purification : Recrystallization from DMF/acetic acid mixtures or chromatography for intermediates .
Q. How is the compound characterized structurally?
Key techniques include:
- X-ray crystallography : Resolves bond angles and stereochemistry, as demonstrated for structurally similar benzothiazole-carboxylic acid derivatives .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups) and benzothiazole aromatic protons (δ ~7.0–8.5 ppm) .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and benzothiazole C=N/C-S vibrations (~1600–1500 cm⁻¹) .
Q. What safety precautions are required for handling this compound?
- Hazards : Acute toxicity (oral, dermal), skin/eye irritation, and potential respiratory sensitization based on structurally related azetidine and benzothiazole analogs .
- Protocols : Use PPE (gloves, goggles), work in fume hoods, and avoid prolonged exposure. Store in sealed containers at 2–8°C .
Advanced Research Questions
Q. How can discrepancies in reported solubility or stability data be resolved?
- Methodological consistency : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and pH conditions. For example, carboxylic acid derivatives exhibit pH-dependent solubility due to ionization .
- Accelerated stability studies : Expose the compound to heat (40–60°C), light, or humidity, and monitor degradation via HPLC. Conflicting data may arise from impurities or polymorphic forms .
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Reaction engineering : Use microwave-assisted synthesis to reduce reflux time (e.g., 1–2 hours vs. 5 hours) .
- Byproduct mitigation : Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted intermediates .
Q. How to design bioactivity assays targeting benzothiazole pharmacophores?
- Target selection : Prioritize enzymes (e.g., kinases, proteases) with known sensitivity to benzothiazole derivatives .
- Assay conditions : Use fluorescent probes (e.g., ATPase/GTPase activity kits) at physiological pH (7.4) to mimic in vivo environments .
- Control experiments : Compare activity against 6-chloro-benzothiazole analogs lacking the azetidine-carboxylic acid moiety to isolate structural contributions .
Q. How to address conflicting data in enzyme inhibition studies?
- Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. Contradictions may arise from assay pH or co-solvents (e.g., DMSO) affecting enzyme conformation .
- Orthogonal validation : Confirm results using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
